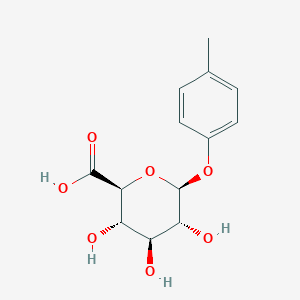

P-Cresol glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAUCQAJHLSMQW-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170195 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17680-99-8 | |

| Record name | p-Cresol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of p-Cresol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresol, a gut microbiota-derived metabolite of tyrosine and phenylalanine, is a molecule of significant interest in biomedical research, particularly in the context of uremic toxicity and its systemic effects. Its biological activity is largely dictated by its metabolic fate within the host. This technical guide provides an in-depth overview of the biosynthetic pathway of p-cresol glucuronide, a major metabolite of p-cresol. The guide details the enzymatic processes involved in the formation of p-cresol by the gut microbiota and its subsequent glucuronidation by host enzymes. It includes a summary of quantitative kinetic data, detailed experimental protocols for key assays, and visualizations of the metabolic pathway and experimental workflows.

Introduction

p-Cresol (4-methylphenol) is produced in the colon through the bacterial fermentation of dietary aromatic amino acids, primarily tyrosine and phenylalanine[1][2]. Once absorbed into the bloodstream, p-cresol undergoes extensive phase II metabolism in the liver and, to a lesser extent, in the intestinal mucosa[2][3][4]. The two main metabolic pathways are sulfation, leading to p-cresol sulfate, and glucuronidation, resulting in the formation of this compound[3][4]. While p-cresol sulfate has been extensively studied as a uremic toxin, the biological significance of this compound is an area of growing research[1][5]. Understanding the biosynthetic pathway of this compound is crucial for elucidating its physiological and pathophysiological roles.

Biosynthesis of p-Cresol by Gut Microbiota

The initial and rate-limiting step in the formation of this compound is the production of p-cresol from tyrosine by specific anaerobic bacteria in the gut. A key organism implicated in this process is Clostridium difficile[6].

The pathway involves the conversion of tyrosine to p-hydroxyphenylacetic acid (p-HPA), which is then decarboxylated to p-cresol. The enzyme responsible for this final step is p-hydroxyphenylacetate decarboxylase (HpdBCA) , a glycyl radical enzyme[6][7].

Enzymatic Reaction

The decarboxylation of p-HPA to p-cresol is catalyzed by the HpdBCA enzyme complex[7]. This enzyme is composed of three subunits (HpdB, HpdC, and HpdA) and its activity is dependent on an activating enzyme[7].

Quantitative Data: Enzyme Kinetics

The kinetic parameters of p-hydroxyphenylacetate decarboxylase from C. difficile have been characterized, providing insights into its substrate specificity and efficiency.

| Enzyme | Substrate | Km (mM) | Reference |

| p-Hydroxyphenylacetate Decarboxylase | p-Hydroxyphenylacetate | 2.8 | [6] |

| p-Hydroxyphenylacetate Decarboxylase | 3,4-Dihydroxyphenylacetate | 0.5 | [6] |

Glucuronidation of p-Cresol in the Host

Following its absorption from the colon, p-cresol is transported via the portal vein to the liver, where it undergoes extensive first-pass metabolism[3][4]. Glucuronidation is a major detoxification pathway, converting the lipophilic p-cresol into the more water-soluble and readily excretable this compound. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) [5][8].

Key UGT Isoforms

Studies using human liver and kidney microsomes, as well as recombinant UGT enzymes, have identified UGT1A6 and UGT1A9 as the primary isoforms responsible for p-cresol glucuronidation[5][8][9]. UGT1A6 appears to be the major contributor in the liver, while both UGT1A6 and UGT1A9 play significant roles in the kidney[5].

Quantitative Data: Enzyme Kinetics

The kinetic profiles of UGT1A6 and UGT1A9 for p-cresol glucuronidation have been determined. The kinetics for UGT1A6 are best described by the Hill equation, while UGT1A9 follows substrate inhibition kinetics[5][8].

| Enzyme/System | Kinetic Model | Vmax (nmol/mg/min) | Km/S50 (µM) | Ksi (µM) | Reference |

| hrUGT1A6 | Hill | 8.5 ± 0.7 | 67.3 ± 17.3 | - | [9] |

| hrUGT1A9 | Substrate Inhibition | 0.19 ± 0.05 | 0.29 ± 0.02 | 911.7 ± 278.4 | [8] |

| Pooled Human Liver Microsomes | Hill | 8.5 ± 0.7 | 67.3 ± 17.3 | - | [9] |

| Pooled Human Kidney Microsomes | Substrate Inhibition | 0.19 ± 0.05 | 0.29 ± 0.02 | 911.7 ± 278.4 | [8] |

hrUGT: human recombinant UDP-glucuronosyltransferase; Vmax: maximum reaction velocity; Km: Michaelis constant; S50: substrate concentration at half-maximal velocity; Ksi: substrate inhibition constant.

Signaling and Regulation

The expression and activity of UGT enzymes are subject to regulation by various factors, which can influence the rate of p-cresol glucuronidation.

Transcriptional Regulation of UGT1A6 and UGT1A9

The expression of UGT1A6 and UGT1A9 is regulated by several transcription factors and nuclear receptors, including[10]:

-

Aryl hydrocarbon receptor (AhR)

-

Pregnane X receptor (PXR)

-

Constitutive androstane receptor (CAR)

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Genetic polymorphisms in the UGT1A6 and UGT1A9 genes can also lead to interindividual variability in p-cresol glucuronidation capacity[11]. Furthermore, microRNAs, such as miR-491-3p, have been shown to regulate the expression of UGT1A isoforms, with an inverse correlation observed between miR-491-3p expression and UGT1A6 mRNA levels in human liver samples[12].

Experimental Protocols

p-Cresol Glucuronidation Assay in Human Liver Microsomes

This protocol describes a typical in vitro assay to measure the formation of this compound by human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

p-Cresol

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., p-cresol-d7 glucuronide)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of p-cresol in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), MgCl2 (final concentration, e.g., 5 mM), and Tris-HCl buffer.

-

Add p-cresol to achieve the desired final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration, e.g., 2 mM).

-

Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M-H]- → Product ion

-

Internal Standard (p-cresol-d7 glucuronide): Precursor ion [M-H]- → Product ion

-

-

Optimize collision energy and other MS parameters for each analyte.

Quantification:

-

Generate a calibration curve using known concentrations of this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for p-Cresol Glucuronidation Assay

Caption: Experimental workflow for in vitro p-cresol glucuronidation assay.

Conclusion

The biosynthesis of this compound is a multi-step process involving both the gut microbiota and host metabolic enzymes. The formation of p-cresol from tyrosine by bacterial p-hydroxyphenylacetate decarboxylase is the initial step, followed by glucuronidation in the host, primarily by UGT1A6 and UGT1A9. The kinetic parameters of these enzymes have been characterized, providing a quantitative understanding of this pathway. The provided experimental protocols offer a foundation for researchers to investigate the formation and quantification of this compound. Further research into the regulation of this pathway and the biological activities of this compound will be crucial for understanding its role in health and disease.

References

- 1. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the L-tyrosine-derived bacterial metabolite p-cresol on colonic and peripheral cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]

- 4. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-Hydroxyphenylacetate decarboxylase from Clostridium difficile. A novel glycyl radical enzyme catalysing the formation of p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subunit composition of the glycyl radical enzyme p-hydroxyphenylacetate decarboxylase. A small subunit, HpdC, is essential for catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. UDP-glucuronosyltransferase 1A6: structural, functional, and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UGT1A6 UDP glucuronosyltransferase family 1 member A6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Regulation of UDP-Glucuronosyltransferase 1A1 Expression and Activity by MicroRNA 491-3p - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiota's Crucial Role in the Formation of p-Cresol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the intricate relationship between the gut microbiota and the formation of p-cresol glucuronide, a significant uremic toxin. It details the microbial biotransformation of dietary amino acids into p-cresol, the subsequent host-mediated glucuronidation, and the analytical methodologies used to quantify these compounds. Furthermore, this guide elucidates the signaling pathways impacted by p-cresol and its metabolites, offering a comprehensive resource for researchers in drug development and nephrology.

Introduction

p-Cresol, a phenolic compound originating from the microbial fermentation of tyrosine and phenylalanine in the colon, is a well-documented uremic toxin.[1][2] Following its absorption, p-cresol undergoes extensive phase II metabolism in the intestinal wall and liver, leading to the formation of p-cresol sulfate (pCS) and this compound (pCG).[2][3] While pCS is the major metabolite, pCG also accumulates to toxic levels in patients with chronic kidney disease (CKD), contributing to the pathophysiology of uremia.[4] Understanding the microbial and host factors that govern the production of p-cresol and its subsequent glucuronidation is paramount for the development of therapeutic strategies to mitigate uremic toxicity.

The Microbial Origin of p-Cresol

The initial and rate-limiting step in the formation of p-cresol is the deamination and subsequent decarboxylation of dietary tyrosine and phenylalanine by specific gut bacteria.[1][2]

p-Cresol-Producing Bacteria

Several bacterial species, predominantly from the Firmicutes and Bacteroidetes phyla, have been identified as key producers of p-cresol. Notably, species such as Clostridium difficile, Bacteroides fragilis, and certain species within the Coriobacteriaceae family possess the enzymatic machinery required for this conversion.[5]

Enzymatic Pathways of p-Cresol Formation

The bacterial conversion of tyrosine to p-cresol primarily occurs through the action of p-hydroxyphenylacetate decarboxylase.[5] This enzyme catalyzes the final step in a pathway that involves the conversion of tyrosine to p-hydroxyphenylacetate.

Host Metabolism: The Glucuronidation of p-Cresol

Once absorbed from the colon, p-cresol enters the portal circulation and is transported to the liver, where it undergoes extensive glucuronidation. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

Key UGT Enzymes in p-Cresol Glucuronidation

Research has identified UGT1A6 and UGT1A9 as the primary enzymes responsible for the glucuronidation of p-cresol in the human liver.[5][6] UGT1A6 exhibits a higher capacity for this reaction.[7]

Quantitative Data

The following tables summarize key quantitative data related to p-cresol and this compound.

Table 1: Concentrations of p-Cresol and this compound in Human Biological Fluids

| Analyte | Matrix | Population | Concentration Range | Reference |

| p-Cresol | Feces | Healthy Adults | 1.2 - 173.4 µg/g | [1] |

| Total p-Cresol | Plasma | Healthy Controls | 0.34 - 5.3 µg/mL | [8] |

| Total p-Cresol | Plasma | Hemodialysis Patients | Significantly elevated vs. healthy | [8] |

| This compound | Serum | Healthy Subjects | 0.035 ± 0.003 mg/dL | [9] |

| This compound | Serum | CKD Stage 5D | Significantly elevated vs. healthy | [9] |

Table 2: Enzyme Kinetics of p-Cresol Glucuronidation by Human UGTs

| UGT Isoform | Substrate | Vmax | Km | Kinetic Model | Reference |

| UGT1A6 | p-Cresol | 8.5 ± 0.7 nmol/mg/min | 67.3 ± 17.3 µM | Hill Equation | [7] |

| UGT1A9 | p-Cresol | - | - | Substrate Inhibition | [6] |

Table 3: Inhibition of p-Cresol Glucuronidation

| Inhibitor | UGT Isoform | Inhibition Constant (Ki) | Mechanism | Reference |

| Acetaminophen | UGT1A6 | - | - | [6] |

| Niflumic Acid | UGT1A9 | - | - | [6] |

| p-Cresol | UGT1A9 (MPA glucuronidation) | 5.2 µM | Competitive |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of p-cresol and this compound.

Quantification of p-Cresol and this compound by LC-MS/MS

This protocol is adapted for the analysis of total p-cresol in human plasma.

5.1.1. Sample Preparation

-

To 50 µL of plasma, add 10 µL of β-glucuronidase/sulfatase solution.

-

Incubate at 37°C for 1 hour to hydrolyze the conjugated forms.

-

Add 200 µL of cold acetonitrile containing an internal standard (e.g., p-cresol-d7) to precipitate proteins.

-

Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used.

Human Liver Microsome Incubation Assay for p-Cresol Glucuronidation

This protocol outlines a typical in vitro assay to determine the kinetics of p-cresol glucuronidation.

5.2.1. Incubation Mixture

-

100 mM Phosphate buffer (pH 7.4)

-

Human liver microsomes (e.g., 0.5 mg/mL)

-

p-Cresol (at various concentrations)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

MgCl₂

-

Alamethicin (to activate UGTs)

5.2.2. Procedure

-

Pre-incubate all components except UDPGA at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for this compound formation.

Culturing of p-Cresol-Producing Bacteria

This protocol is for the cultivation of Clostridium difficile, a known p-cresol producer.

5.3.1. Media

-

Brain Heart Infusion (BHI) agar or broth, supplemented with yeast extract and L-cysteine.

-

To enhance p-cresol production, the medium can be supplemented with p-hydroxyphenylacetic acid (p-HPA).[3]

5.3.2. Culture Conditions

-

Strict anaerobic conditions are required (e.g., in an anaerobic chamber).

-

Incubate at 37°C.

Signaling Pathways and Logical Relationships

The accumulation of p-cresol and its metabolites has been shown to impact several cellular signaling pathways, contributing to their toxicity.

p-Cresol Formation and Glucuronidation Pathway

Caption: Metabolic pathway of p-cresol formation by gut microbiota and subsequent glucuronidation in the liver.

Experimental Workflow for p-Cresol Quantification

Caption: A typical experimental workflow for the quantification of total p-cresol in plasma samples.

Signaling Pathways Affected by p-Cresol and this compound

Caption: Simplified overview of signaling pathways affected by p-cresol and this compound.

Conclusion

The formation of this compound is a complex interplay between the gut microbiota and host metabolism. As a significant uremic toxin, understanding the factors that influence its production is critical for the development of novel therapeutic interventions for patients with chronic kidney disease. This technical guide provides a foundational resource for researchers, offering detailed data, experimental protocols, and visual representations of the key pathways involved. Further research into the modulation of gut microbial activity and the inhibition of specific UGT enzymes may hold promise for reducing the burden of this compound and improving patient outcomes.

References

- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A host-gut microbial amino acid co-metabolite, this compound, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]

- 9. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]

P-cresol glucuronide's mechanism of action in uremia

An In-depth Technical Guide to the Mechanism of Action of p-Cresol Glucuronide in Uremia

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (pCG) is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD). A metabolite of p-cresol, its role in uremic pathophysiology has been a subject of considerable debate, with evidence suggesting it can act as both a detoxification product and a biologically active molecule with context-dependent effects. While often overshadowed by its more abundant counterpart, p-cresyl sulfate (pCS), studies have linked elevated serum concentrations of pCG to adverse cardiovascular outcomes and overall mortality in the CKD population. This guide provides a comprehensive technical overview of the current understanding of pCG's mechanism of action, summarizing key experimental findings, detailing methodologies, and illustrating the complex signaling pathways involved.

Introduction: The p-Cresol Axis in Uremia

P-cresol, a phenolic compound, is generated by the proteolytic fermentation of dietary amino acids tyrosine and phenylalanine by gut microbiota.[1][2] After absorption from the colon, p-cresol undergoes extensive first-pass metabolism in enterocytes and hepatocytes, where it is conjugated into two main metabolites: p-cresyl sulfate (pCS) and this compound (pCG).[1][3] In healthy individuals, these water-soluble conjugates are efficiently eliminated by the kidneys. However, in uremia, impaired renal clearance leads to their systemic accumulation.

While pCS is the predominant metabolite, the balance can shift towards glucuronidation in advanced kidney disease.[1][4] Furthermore, due to differences in protein binding, the free, biologically active concentration of pCG can be comparable to or even exceed that of pCS.[1] Although early research focused primarily on pCS, emerging evidence has demonstrated that pCG is not an inert bystander but an active participant in uremic toxicity, with a complex and sometimes paradoxical mechanism of action.[5][6]

Biosynthesis and Pharmacokinetics of this compound

The generation of pCG is a phase II detoxification process catalyzed primarily by UDP-glucuronosyltransferases (UGTs), with UGT1A6 and UGT1A9 being key enzymes in the liver.[1] This process attaches a glucuronic acid moiety to p-cresol, increasing its water solubility to facilitate renal excretion. In CKD, the accumulation of pCG is not only due to decreased glomerular filtration but also to reduced tubular secretion, which is handled by organic anion transporters (OATs) like OAT1 and OAT3.[2]

Mechanisms of Action in Uremic Pathophysiology

The biological effects of pCG are multifaceted and highly dependent on the cellular context and the presence of other uremic toxins, particularly pCS.

Effects on the Immune System and Inflammation

One of the most well-documented actions of pCG is its synergistic effect with pCS on leukocytes. While pCG alone does not appear to stimulate an oxidative burst from immune cells, it significantly enhances the pro-oxidant effects of pCS.[4][5][7]

-

Synergistic Leukocyte Activation: In ex vivo models using leukocytes from healthy subjects, pCG (at 48 mg/L) was shown to enhance the oxidative burst activities initiated by pCS.[1][7] This suggests that pCG can amplify the pro-inflammatory state in uremia by potentiating the effects of other toxins.[8]

Effects on the Vascular Endothelium

The vascular endothelium is a primary target of uremic toxins. The effects of pCG on endothelial cells appear to be protective in some contexts, contrasting with the detrimental effects of its parent compound, p-cresol.

-

Blood-Brain Barrier (BBB) Integrity: In a mouse model, pCG was found to strengthen the integrity of the BBB.[2][9] Further investigation using human brain microvascular endothelial cells revealed that pCG had little direct effect on its own. However, it was able to prevent the increase in barrier permeability caused by bacterial lipopolysaccharide (LPS).[2][9][10]

-

Toll-Like Receptor 4 (TLR4) Antagonism: The protective mechanism at the BBB is believed to involve functional antagonism at the TLR4 receptor complex, the principal receptor for LPS.[2][9] By blocking LPS-mediated signaling, pCG mitigates a key pathway of endotoxin-induced inflammation and vascular damage.

Effects on Renal and Hepatic Cells

Studies on direct cellular toxicity have generally found pCG to be less harmful than its precursor, p-cresol, or its sulfated counterpart, pCS, supporting the view that glucuronidation is a detoxification pathway.

-

Renal Tubular Cells: The effects of pCG on human proximal tubular cells have been described as "equivocal," with most studies observing no significant biological actions.[4][11] However, one study noted that a very high concentration of pCG (2 mM) could induce mitochondrial toxicity in renal proximal tubule epithelial cells.[1]

-

Hepatic Cells: In HepaRG liver cells, exogenously added pCG (1 mM) was significantly less toxic than equimolar concentrations of p-cresol and pCS, causing less oxidative stress (DCF formation), glutathione depletion, and cellular necrosis (LDH release).[1][6] This reinforces the role of hepatic glucuronidation as a mechanism to detoxify p-cresol.[2]

Metabolic Effects

Unlike pCS, which has been linked to insulin resistance, pCG does not appear to adversely affect glucose metabolism. In both muscle cell lines and mouse models, pCG failed to promote insulin resistance, distinguishing its metabolic profile from that of pCS.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on the effects of this compound.

Table 1: Effects of this compound on Various Cell Types

| Cell Type | pCG Concentration | Exposure Time | Observed Effect | Citation |

| Human Leukocytes | 48 mg/L | 10 min | Enhanced pCS-associated oxidative burst | [1][7] |

| Human Hepatocytes | 0.5 mM | 96 h | Reduced viability, ATP, and mitochondrial membrane potential | [1] |

| HepaRG (Liver) Cells | 1 mM | 24 h | Less toxic than p-cresol and pCS; minor increase in LDH release | [1][6] |

| Renal Proximal Tubule Cells | 2 mM | Not specified | Generated mitochondrial toxicity | [1] |

| HK-2 (Renal Tubular) Cells | Not specified | Up to 7 days | No observed biological actions (apoptosis or inflammation) | [11] |

| hCMEC/D3 (Brain Endothelial) | Up to 100 µM | 24 h | No effect on cell survival; prevented LPS-induced permeability | [9][10] |

Appendix: Detailed Experimental Protocols

Protocol: Cellular Toxicity Assessment in HepaRG Cells

This protocol is based on the methodology described by Zhu et al. (2021).[1][6]

-

Cell Culture: Human-derived HepaRG cells are cultured in Williams' E Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin-streptomycin, 5 µg/mL insulin, and 2 mM L-glutamine. Cells are maintained at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in multi-well plates (e.g., 0.4 million cells/well). After reaching confluence, the culture medium is replaced with a serum-free medium containing this compound at the desired final concentration (e.g., 1 mM). A vehicle control (medium only) is run in parallel. The exposure is typically carried out for 24 hours.

-

Oxidative Stress Measurement (DCF Assay): After treatment, cells are washed and incubated with 2′,7′-dichlorofluorescin diacetate (DCF-DA). DCF-DA is deacetylated by cellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF. Fluorescence is measured using a microplate reader to quantify ROS levels.

-

Total Glutathione (GSH) Measurement: Cells are lysed, and the total GSH concentration is determined using a glutathione assay kit, often based on the enzymatic recycling method where GSH reacts with DTNB (Ellman's reagent) to produce a colored product measured spectrophotometrically.

-

Cell Necrosis Measurement (LDH Release): Cell necrosis is quantified by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant, using a commercially available cytotoxicity detection kit.

Protocol: Blood-Brain Barrier Permeability Assay (In Vitro)

This protocol is adapted from the methodology used with hCMEC/D3 cells.[9][10]

-

Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured on collagen-coated flasks. For permeability assays, cells are seeded onto semi-permeable filter inserts (transwells) and grown to form a confluent monolayer, which models the BBB.

-

Barrier Integrity Confirmation: The integrity of the cell monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER) using a voltmeter. High TEER values indicate tight barrier formation.

-

Treatment: The cell monolayers are pre-treated with pCG (e.g., 1 µM) for 30 minutes, followed by the addition of an inflammatory stimulus like LPS (e.g., 10 ng/mL) to the apical (upper) chamber. Controls include cells treated with vehicle, pCG alone, and LPS alone. The incubation period is typically 24 hours.

-

Permeability Measurement: A fluorescent tracer molecule of a specific size (e.g., 70 kDa FITC-dextran) is added to the apical chamber. Over a set period, samples are taken from the basolateral (lower) chamber. The amount of tracer that has passed through the cell monolayer is quantified by measuring its fluorescence. An increase in fluorescence in the basolateral chamber corresponds to an increase in barrier permeability.

-

Data Analysis: The permeability coefficients are calculated and compared across the different treatment groups to determine the effect of pCG on LPS-induced barrier disruption.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Comparative Biological Activity of p-Cresol Glucuronide versus p-Cresol Sulfate

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a detailed comparison of the biological activities of p-cresol sulfate (pCS) and p-cresol glucuronide (pCG), two major metabolites of the gut-derived microbial product, p-cresol. Special emphasis is placed on their roles as uremic toxins and their differential impacts on cellular and systemic pathophysiology.

Introduction

p-Cresol, a phenolic compound produced by the gut microbial fermentation of aromatic amino acids like tyrosine and phenylalanine, is a precursor to two significant uremic toxins.[1][2] Following its absorption from the colon, p-cresol undergoes extensive phase II metabolism, primarily in the colonic mucosa and liver, to form p-cresol sulfate (pCS) and this compound (pCG).[3][4] In healthy individuals, these water-soluble conjugates are efficiently cleared by the kidneys. However, in patients with chronic kidney disease (CKD), impaired renal function leads to their systemic accumulation.[1][5] Both pCS and pCG are strongly implicated in the pathophysiology of uremia, contributing to systemic toxicity, inflammation, and cardiovascular disease.[4][6] While pCS is the predominant metabolite in humans and has been extensively studied for its toxic effects, emerging research on pCG reveals a more complex and sometimes contrasting biological profile.[7][8] This guide provides a technical overview of their comparative activities, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolism and Disposition

The biotransformation of p-cresol is a critical determinant of its biological activity. The parent compound, p-cresol, is rarely detected in systemic circulation due to its rapid and efficient conjugation.[7]

-

Sulfation: This is the primary metabolic pathway in humans, catalyzed by sulfotransferase enzymes, leading to the formation of pCS.[9]

-

Glucuronidation: This pathway, mediated by UDP-glucuronosyltransferases, produces pCG. While a minor pathway in humans compared to sulfation, the unbound, biologically active concentrations of pCG can be comparable to those of pCS due to differences in protein binding.[9] In rodent models, glucuronidation can be a major metabolic route.[8][10][11]

The accumulation of both metabolites is a hallmark of CKD, and their poor clearance by conventional dialysis, owing to strong protein binding (especially for pCS), makes them therapeutic targets of significant interest.[4][5]

Comparative Biological Activities

Oxidative Stress and Cytotoxicity

A primary mechanism of pCS toxicity is the induction of oxidative stress. In contrast, pCG is significantly less potent in this regard and may be considered a detoxification product in certain contexts.

-

p-Cresol Sulfate (pCS): Numerous studies demonstrate that pCS is a potent inducer of reactive oxygen species (ROS) in various cell types, including renal tubular cells, endothelial cells, and smooth muscle cells.[12][13][14] A key mechanism involves the activation of NADPH oxidase, a major source of cellular ROS.[12][15] This oxidative stress leads to cellular damage, apoptosis, and necrosis.[12][16]

-

This compound (pCG): In direct comparisons, pCG exhibits minimal to no effect on ROS production.[9] Studies on human proximal tubular cells (HK-2) and liver cells (HepaRG) show that pCG is substantially less toxic than pCS at equimolar concentrations.[9][16] In HepaRG cells, the glucuronidation of p-cresol is associated with detoxification, as inhibiting this pathway increases p-cresol-induced cell death.[9][17] However, at high concentrations, pCG has been shown to potentiate the oxidative burst in leukocytes when combined with pCS.[4]

Inflammation

pCS is a well-established pro-inflammatory molecule, whereas pCG has a more neutral or even context-dependent anti-inflammatory profile.

-

p-Cresol Sulfate (pCS): pCS promotes an inflammatory phenotype in renal tubular cells, leukocytes, and endothelial cells.[5][16][18] It upregulates the expression of pro-inflammatory cytokines and adhesion molecules and activates inflammatory signaling pathways like JNK and p38 MAPK.[12][15]

-

This compound (pCG): In renal tubular cells, pCG does not induce an inflammatory response, either alone or in combination with pCS.[16][18] Remarkably, pCG has been shown to exert protective effects on the blood-brain barrier (BBB) by preventing lipopolysaccharide (LPS)-induced permeability, a mechanism suggested to involve antagonism at the Toll-like receptor 4 (TLR4).[7][19]

Endothelial and Cardiovascular Effects

The differential effects of pCS and pCG extend to the cardiovascular system, a major site of uremic toxicity.

-

p-Cresol Sulfate (pCS): pCS is strongly associated with cardiovascular disease in CKD patients.[6][20] It causes endothelial dysfunction by inhibiting endothelial cell proliferation and wound repair[21], inducing the shedding of pro-coagulant endothelial microparticles[22], and promoting vascular smooth muscle cell calcification.[23] Furthermore, it can directly induce apoptosis in cardiomyocytes.[20]

-

This compound (pCG): While clinical studies have associated elevated pCG levels with cardiovascular mortality, similar to pCS[4][7], direct cellular effects appear less detrimental. It does not inhibit endothelial proliferation or repair to the same extent as pCS. Its association with mortality may reflect its status as a marker of declining renal function rather than a direct causative agent of vascular damage.

Systemic Metabolic Effects

-

p-Cresol Sulfate (pCS): In both animal and cellular models, pCS has been shown to induce insulin resistance, a common complication in CKD.[7][8]

-

This compound (pCG): In stark contrast, pCG does not promote insulin resistance and does not interfere with insulin signaling pathways in muscle cells.[8][24] This represents a key functional divergence between the two metabolites.

Quantitative Data Presentation

The following tables summarize quantitative data from key comparative studies.

Table 1: Comparative Cytotoxicity of p-Cresol and its Metabolites

| Compound | Cell Line | Assay | Concentration | Result | Reference |

|---|---|---|---|---|---|

| p-Cresol | HepaRG (Liver) | LDH Release (Necrosis) | EC50 = 0.85 mM | Potent cytotoxicity | [9] |

| p-Cresol Sulfate (pCS) | HepaRG (Liver) | LDH Release (Necrosis) | 1 mM | 23.4% less LDH release than p-Cresol | [9] |

| This compound (pCG) | HepaRG (Liver) | LDH Release (Necrosis) | 1 mM | 24.3% less LDH release than p-Cresol; slightly less toxic than pCS | [9] |

| p-Cresol Sulfate (pCS) | HK-2 (Kidney) | Apoptosis (Flow Cytometry) | 25-100 µg/mL (7 days) | Concentration-dependent increase in apoptosis | [16][18] |

| this compound (pCG) | HK-2 (Kidney) | Apoptosis (Flow Cytometry) | Up to 100 µg/mL (7 days) | No significant effect on apoptosis |[16][18] |

Table 2: Comparative Effects on Cellular Functions

| Function | Cell Line / Model | Compound | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Oxidative Stress | HepaRG (Liver) | pCS | 1 mM | 31.9% less DCF formation than p-Cresol | [9] |

| HepaRG (Liver) | pCG | 1 mM | 71.8% less DCF formation than p-Cresol | [9] | |

| Inflammation | HK-2 (Kidney) | pCS | 50 µg/mL (3 hours) | Increased inflammatory gene expression | [16][18] |

| HK-2 (Kidney) | pCG | Up to 100 µg/mL | No effect on inflammatory gene expression | [16][18] | |

| Insulin Resistance | C2C12 (Muscle) | pCS | 25 µg/mL | Inhibited insulin-stimulated glucose uptake | [8] |

| C2C12 (Muscle) | pCG | 25 µg/mL | No effect on insulin-stimulated glucose uptake | [8] |

| BBB Permeability | hCMEC/D3 (Brain Endo.) | pCG + LPS | 5 µM pCG | Prevented LPS-induced barrier permeability |[19][25] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human proximal tubular epithelial cells (HK-2), human hepatoma cells (HepaRG), and human umbilical vein endothelial cells (HUVECs) are commonly used models.

-

Culture Conditions: Cells are typically maintained in their respective recommended media (e.g., DMEM, Williams' E Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: pCS and pCG (synthesized or commercially purchased) are dissolved in culture medium. As pCS is highly protein-bound in vivo, experiments are often conducted in both the presence and absence of physiological concentrations of albumin to mimic biological conditions.[26] Treatment durations range from short-term (e.g., 3 hours for gene expression) to long-term (e.g., 7 days for apoptosis studies).[16]

Key Assays

-

Cytotoxicity (Necrosis): Lactate Dehydrogenase (LDH) Assay. LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage. Its activity is measured spectrophotometrically and is proportional to the percentage of necrotic cells.[9]

-

Apoptosis: Annexin V/Propidium Iodide (PI) Staining. Assessed via flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. This allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[16]

-

Oxidative Stress: 2',7'-Dichlorofluorescin Diacetate (DCF-DA) Assay. DCF-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence intensity, measured by a plate reader or flow cytometry, is proportional to the level of intracellular ROS.[9]

-

Gene Expression: Real-Time Quantitative PCR (RT-qPCR). Used to measure mRNA levels of target genes (e.g., inflammatory cytokines like MCP-1, TWEAK receptor Fn14).[12][16] RNA is extracted, reverse-transcribed to cDNA, and then amplified with gene-specific primers.

-

Insulin-Stimulated Glucose Uptake: C2C12 myotubes are incubated with pCS or pCG, followed by stimulation with insulin. The uptake of a fluorescent glucose analog (e.g., 2-NBDG) is then measured to assess insulin sensitivity.[8][24]

Signaling Pathways and Experimental Workflows

Conclusion

The biological activities of this compound and p-cresol sulfate are markedly different. pCS is a well-characterized uremic toxin that actively contributes to pathophysiology through the induction of oxidative stress, inflammation, and cellular damage across multiple organ systems, including the kidneys and the cardiovascular system. In contrast, pCG appears to be significantly less toxic. In many cellular systems, it behaves as a detoxification product of p-cresol metabolism. While not entirely inert, and associated with mortality in CKD, its direct pathogenic contributions are far less pronounced than those of pCS. Furthermore, emerging evidence suggests pCG may have context-dependent protective roles, such as preserving blood-brain barrier integrity. These findings underscore the critical importance of studying individual uremic metabolites, as conjugation pathways can dramatically alter the biological and toxicological profile of a parent compound. For drug development professionals, targeting the production or enhancing the clearance of pCS remains a high-priority strategy, while the role of pCG warrants further investigation to fully elucidate its function as a biomarker versus a bioactive molecule.

References

- 1. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabolon.com [metabolon.com]

- 6. p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]

- 8. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Urinary excretion of the uraemic toxin p-cresol in the rat: contribution of glucuronidation to its metabolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. ahajournals.org [ahajournals.org]

- 21. The uremic solutes p-cresol and indoxyl sulfate inhibit endothelial proliferation and wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The uremic retention solute p-cresyl sulfate and markers of endothelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 24. academic.oup.com [academic.oup.com]

- 25. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

P-Cresol Glucuronide: A Gut-Derived Uremic Toxin Under Scrutiny

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-cresol, a product of gut microbial fermentation of dietary tyrosine, is a well-recognized uremic toxin that accumulates in patients with chronic kidney disease (CKD). Following its absorption, p-cresol undergoes extensive metabolism in the colonic mucosa and liver, leading to the formation of p-cresol sulfate (pCS) and p-cresol glucuronide (pCG). While pCS has been extensively studied and implicated in various pathophysiological processes in CKD, the role of pCG remains a subject of intense investigation and debate. This technical guide provides a comprehensive overview of this compound, summarizing its metabolic pathway, its debated role as a uremic toxin, key experimental findings, and detailed methodologies for its study.

Introduction: The Genesis of a Uremic Toxin

The gut microbiome plays a critical role in host metabolism and health. However, dysbiosis of the gut microbiota, often observed in CKD, can lead to an increased production of potentially harmful metabolites. One such metabolite is p-cresol, derived from the bacterial fermentation of tyrosine.[1][2] Once formed, p-cresol is absorbed into the bloodstream and rapidly conjugated in the liver to form pCS and pCG.[1][3] In healthy individuals, these conjugates are efficiently cleared by the kidneys. However, in CKD patients, impaired renal function leads to their accumulation, contributing to the uremic state.[1][4] While historically research has focused on pCS, emerging evidence suggests that pCG, despite being the minor metabolite, may also contribute to uremic toxicity.[3][4]

Metabolic Pathway of p-Cresol

The generation of this compound is a multi-step process involving both the gut microbiota and host metabolism.

Caption: Metabolic pathway of p-cresol to this compound.

Dietary tyrosine is metabolized by gut bacteria, such as those from the Clostridium and Coriobacteriaceae genera, to produce p-cresol.[5] This unconjugated form is then absorbed and undergoes phase II detoxification in the colonic mucosa and liver.[3][6] The primary metabolic pathway is sulfation, leading to the formation of p-cresol sulfate (pCS), while a smaller portion undergoes glucuronidation to form this compound (pCG).[1][3] These conjugation reactions, catalyzed by sulfotransferases and UDP-glucuronosyltransferases respectively, increase the water solubility of p-cresol, facilitating its renal excretion.[1]

This compound: Toxin or Detoxification Product?

The precise role of pCG in uremic toxicity is a complex and evolving area of research. While glucuronidation is generally considered a detoxification pathway, several studies have associated elevated pCG levels with adverse outcomes in CKD patients.

Evidence for Toxicity:

-

Association with Mortality: Studies have shown a correlation between high serum levels of both total and free pCG and overall and cardiovascular mortality in CKD patients, independent of other risk factors.[3][4][7] The predictive power of free pCG for mortality has been reported to be similar to that of free pCS.[3]

-

Pro-inflammatory Effects: In vitro studies have suggested that pCG may have pro-inflammatory effects. For instance, while pCG alone had no effect on leukocyte oxidative burst activity, it exhibited a synergistic, cumulative activating effect when combined with pCS.

-

Epithelial-to-Mesenchymal Transition (EMT): One study indicated that pCG, but not pCS, promoted phenotypical changes associated with EMT in human conditionally immortalized renal proximal tubule epithelial cells.[8] EMT is a key process in the development of renal fibrosis.

Evidence for a Benign Role:

-

Lower Cytotoxicity: Several in vitro studies have demonstrated that pCG is less cytotoxic than its parent compound, p-cresol, and its sulfated counterpart, pCS.[1][9] In HepaRG liver cells, p-cresol induced significant oxidative stress and necrosis, whereas pCG showed minimal cytotoxicity.[1][9]

-

Lack of Effect on Insulin Resistance: In a mouse model, pCS was shown to induce insulin resistance, a common complication of CKD. In contrast, pCG had no effect on insulin sensitivity, either in vivo or in vitro.[10][11][12]

-

Blood-Brain Barrier Integrity: Interestingly, one study found that pCG strengthened blood-brain barrier integrity in mice and antagonized the permeabilizing effects of lipopolysaccharide (LPS) in a human brain microvascular endothelial cell line, suggesting a potentially protective role at the neurovascular unit.[1][13]

This conflicting evidence highlights the need for further research to fully elucidate the biological activities of pCG and its contribution to the uremic syndrome.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Serum Concentrations of this compound in CKD Patients

| CKD Stage | Free pCG (mg/dL) | Total pCG (mg/dL) | Reference |

| Healthy Subjects | 0.035 ± 0.003 | - | [14] |

| Stages 2-3 | Increased vs. Healthy | Increased vs. Healthy | [3] |

| Stages 4-5 | Significantly Higher | Significantly Higher | [3] |

| Stage 5D (Hemodialysis) | Highest Levels | Highest Levels | [3] |

Table 2: Comparative Toxicity of p-Cresol and its Metabolites in HepaRG Cells [9][15]

| Compound (1 mM, 24h) | DCF Formation (% of p-cresol) | Total GSH Depletion (% of p-cresol) | LDH Release (% of p-cresol) |

| p-Cresol | 100% | 100% | 100% |

| p-Cresol Sulfate | 31.9 ± 75.8% | 16.5 ± 22.1% | 23.4 ± 2.8% |

| This compound | 71.8 ± 23.8% | 40.0 ± 19.8% | 24.3 ± 1.8% |

DCF: 2′,7′-dichlorofluorescein (marker of oxidative stress); GSH: glutathione; LDH: lactate dehydrogenase (marker of necrosis).

Table 3: EC50 Values of p-Cresol in HepaRG Cells (24h exposure) [9][15]

| Toxicity Marker | EC50 (mM) |

| DCF Formation | 0.64 ± 0.37 |

| GSH Depletion | 1.00 ± 0.07 |

| LDH Release | 0.85 ± 0.14 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Quantification of this compound in Plasma/Serum

Caption: Workflow for this compound quantification.

Objective: To measure the concentration of free or total this compound in biological samples.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate quantification.[9][16]

-

Sample Preparation (for total pCG):

-

Plasma or serum samples are subjected to hydrolysis to convert conjugated forms (pCS and pCG) to free p-cresol. This can be achieved through acidic hydrolysis or enzymatic hydrolysis using β-glucuronidase/sulfatase.[16][17]

-

Proteins are then precipitated using a solvent like acetonitrile.[17]

-

The sample is centrifuged, and the supernatant containing the analyte is collected for analysis.[17]

-

-

Sample Preparation (for free pCG):

-

Protein precipitation is performed directly on the plasma or serum sample without the initial hydrolysis step.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) for chromatographic separation.

-

The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of pCG and an internal standard (e.g., p-cresol-d7).[16]

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[16]

-

In Vitro Toxicity Assessment in HepaRG Cells

Objective: To evaluate the cytotoxic effects of this compound.

Methodology: The human hepatoma cell line HepaRG is a suitable model as it retains many characteristics of primary human hepatocytes, including drug-metabolizing enzymes.[9][15]

-

Cell Culture: HepaRG cells are cultured according to standard protocols.

-

Treatment: Differentiated HepaRG cells are exposed to varying concentrations of p-cresol, pCS, and pCG for different time points (e.g., 24 hours).[9][15]

-

Toxicity Assays:

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) production is measured using the 2′,7′-dichlorofluorescein diacetate (DCF-DA) assay.[9][15]

-

Glutathione Depletion: Total cellular glutathione (GSH) levels are quantified using a commercially available kit.[9][15]

-

Cell Viability/Necrosis: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and necrosis.[9][15]

-

In Vivo Assessment of Insulin Resistance in Mice

Objective: To determine the effect of this compound on insulin sensitivity.

Methodology: A 5/6 nephrectomized mouse model is often used to mimic chronic kidney disease.[10][12][18]

-

Animal Model: Male C57BL/6J mice undergo a two-step 5/6 nephrectomy or a sham operation.

-

Treatment: Mice are administered p-cresol, pCS, or pCG via intraperitoneal injection or in their drinking water for a specified period.[10][18]

-

Insulin Tolerance Test (ITT):

Signaling Pathways

The precise signaling pathways through which pCG exerts its biological effects are still being elucidated. However, some studies have pointed to potential mechanisms.

Caption: Postulated signaling pathways involving this compound.

One proposed mechanism of action for pCG is its interaction with the Toll-like Receptor 4 (TLR4) signaling pathway. In human brain microvascular endothelial cells, pCG was shown to act as a functional antagonist at TLR4, preventing the LPS-induced increase in blood-brain barrier permeability.[1][13]

In the context of renal fibrosis, it has been suggested that pCG may promote EMT in proximal tubule epithelial cells.[8] While the specific receptor and downstream signaling cascade have not been fully identified, this could potentially involve pathways such as the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis.

Conclusion and Future Directions

This compound is a significant gut-derived uremic solute that accumulates in CKD. While traditionally viewed as a less toxic metabolite of p-cresol, a growing body of evidence suggests that pCG may be biologically active and contribute to the pathophysiology of uremia. Its association with mortality in CKD patients warrants further investigation.

Future research should focus on:

-

Elucidating the specific molecular mechanisms by which pCG exerts its effects, including the identification of its cellular receptors and downstream signaling pathways.

-

Conducting further in vivo studies to clarify the role of pCG in cardiovascular disease, renal fibrosis, and other complications of CKD.

-

Investigating the potential therapeutic strategies to lower circulating levels of pCG, such as modulation of the gut microbiota or development of specific adsorbents.

A deeper understanding of the biological role of this compound will be crucial for the development of novel therapeutic interventions to improve the outcomes of patients with chronic kidney disease.

References

- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]

- 2. Gut-Derived Protein-Bound Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 6. Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism, Protein Binding, and Renal Clearance of Microbiota-Derived p-Cresol in Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic Kidney Disease and Fibrosis: The Role of Uremic Retention Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In vitro toxicity assessment of p-cresol glucuronide

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of p-Cresol Glucuronide

Introduction

p-Cresol, a phenolic compound originating from the gut microbial metabolism of the amino acid tyrosine, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Following its production in the colon, p-cresol undergoes extensive phase II metabolism, primarily in the colonic mucosa and liver, to form its main circulating conjugates: p-cresol sulfate (pCS) and this compound (pCG).[1][2] While pCS is typically the more abundant metabolite, pCG concentrations also rise significantly with declining renal function and have been associated with overall and cardiovascular mortality in CKD patients.[1][3] Historically, much of the research on p-cresol-related toxicity focused on the parent compound or pCS. However, the distinct biological activities and toxicological profile of pCG are now receiving greater attention. This guide provides a comprehensive overview of the in vitro toxicity assessment of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Metabolic Pathway of p-Cresol

The formation of this compound is a critical detoxification step. Gut bacteria metabolize dietary tyrosine to p-cresol, which is then absorbed and enters portal circulation. In the liver and colon, UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of p-cresol with glucuronic acid to form pCG, a more water-soluble compound intended for renal excretion.[1]

Quantitative Toxicity Data

The in vitro toxicity of pCG has been evaluated in various cell models. Generally, pCG demonstrates lower cytotoxicity compared to its parent compound, p-cresol, and its sulfated counterpart, pCS. However, its effects are context-dependent, varying with cell type, concentration, and exposure duration.

Table 1: Comparative Toxicity in HepaRG Cells

This table summarizes the relative effects of equimolar concentrations (1 mM) of p-cresol, p-cresol sulfate, and this compound after 24 hours of exposure in the human liver cell line, HepaRG. The data indicates that p-cresol is the most potent of the three in inducing oxidative stress, glutathione depletion, and necrosis, with pCG being the least toxic.[4]

| Compound (1 mM) | Oxidative Stress (DCF Formation) | GSH Depletion | Necrosis (LDH Release) |

| p-Cresol | Baseline Toxicity | Baseline Toxicity | Baseline Toxicity |

| p-Cresol Sulfate | ↓ 31.9% vs. p-Cresol | ↓ 16.5% vs. p-Cresol | ↓ 23.4% vs. p-Cresol |

| This compound | ↓ 71.8% vs. p-Cresol | ↓ 40.0% vs. p-Cresol | ↓ 24.3% vs. p-Cresol |

Data sourced from Zhu et al. (2021).[4]

Table 2: Effects of this compound on Various Cell Types

This table compiles findings from different studies on the direct effects of exogenously administered pCG.

| Cell Type | Concentration | Exposure Time | Key Findings | Reference |

| Primary Human Hepatocytes | 0.5 mM | 96 h | Significantly reduced cell viability, cellular ATP, and mitochondrial membrane potential. | [4] |

| Human Leukocytes (ex vivo) | 48 mg/L | 10 min | Enhanced p-cresol sulfate-associated oxidative burst activities. | [4] |

| hCMEC/D3 (Brain Endothelial) | Up to 100 µM | 24 h | No effect on cell survival (MTT assay).[5] A slight reduction in BCRP transporter expression at 100 µM.[5][6] | [5][6] |

| C2C12 (Muscle Cells) | Not specified | Not specified | Did not induce insulin resistance, unlike pCS. | [7] |

Experimental Protocols

Standardized protocols are essential for the accurate assessment of pCG toxicity. Below are detailed methodologies for key experiments cited in the literature.

General Experimental Workflow

The in vitro assessment of pCG toxicity typically follows a standardized workflow from cell preparation to endpoint analysis.

Cell Culture and Treatment

-

Cell Lines:

-

HepaRG: A human hepatic progenitor cell line that differentiates into hepatocyte and biliary-like cells, suitable for studying liver toxicity and metabolism.[4]

-

hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line, widely used as a model for the blood-brain barrier (BBB).[5][8]

-

Primary Human Hepatocytes: Provide a highly relevant physiological model but are limited by availability and variability.[4]

-

-

Culture Conditions: Cells are typically cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach 70-80% confluence.[9]

-

Treatment: this compound (and other test compounds like p-cresol and pCS) is dissolved in culture medium to achieve the desired final concentrations for cell exposure.[4]

Toxicity and Viability Assays

-

Lactate Dehydrogenase (LDH) Assay:

-

Principle: Measures the activity of LDH released from the cytosol of damaged cells into the culture supernatant, serving as a marker for cytotoxicity and necrosis.[4]

-

Method: After treatment, aliquots of culture supernatant are collected. LDH activity is quantified using a commercially available colorimetric assay kit, measuring the conversion of a tetrazolium salt into formazan.[4]

-

-

MTT Assay:

-

Principle: Assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Method: Following incubation with pCG, MTT solution is added to the cells. After a further incubation period, the formazan crystals are solubilized, and the absorbance is read using a spectrophotometer.[5]

-

-

Glutathione (GSH) Assay:

Oxidative Stress Measurement

-

Dichlorofluorescein (DCF) Assay:

-

Principle: Uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

-

Method: Cells are pre-loaded with DCFH-DA before or during treatment with pCG. The fluorescence intensity is measured over time to quantify intracellular ROS production.[4]

-

Endothelial Barrier Function Assessment

-

Transendothelial Electrical Resistance (TEER):

-

Principle: Measures the electrical resistance across a cell monolayer grown on a porous membrane insert. A decrease in TEER indicates a disruption of tight junctions and increased paracellular permeability.

-

Method: hCMEC/D3 cells are cultured on Transwell inserts. TEER is measured using a specialized voltohmmeter before and after exposure to pCG.[5][6]

-

-

Paracellular Permeability Assay:

-

Principle: Quantifies the passage of a fluorescently-labeled, non-metabolizable tracer (e.g., FITC-dextran) across the cell monolayer.

-

Method: After treatment, a high-molecular-weight FITC-dextran is added to the apical chamber of the Transwell insert. The amount of tracer that crosses into the basolateral chamber over time is measured by fluorometry.[5][6]

-

Signaling Pathways and Mechanisms of Action

While often considered less toxic than p-cresol or pCS, pCG is not biologically inert. Recent evidence suggests it can modulate cellular signaling, particularly in the context of inflammation and barrier function.

Antagonism of Toll-Like Receptor 4 (TLR4)

In a model of the blood-brain barrier, pCG demonstrated a protective effect against inflammation-induced permeability. It was found to antagonize the Toll-Like Receptor 4 (TLR4), the principal receptor for bacterial lipopolysaccharide (LPS). By blocking LPS-TLR4 signaling, pCG can prevent the downstream inflammatory cascade that leads to the disruption of endothelial barrier integrity.[5][6][8]

Conclusion

The in vitro toxicological assessment of this compound reveals a complex profile. While it is demonstrably less cytotoxic than its precursor p-cresol and its sulfated conjugate pCS in hepatic models, it is not devoid of biological activity.[1][4] Studies have shown that pCG can impact mitochondrial function in hepatocytes at high concentrations and modulate inflammatory pathways in endothelial cells.[4][5] The finding that pCG can antagonize TLR4 signaling highlights its potential role in the gut-brain axis and suggests a more nuanced function than simply being a detoxification product.[5][6][8] Future research should continue to explore the cell-specific and context-dependent effects of pCG to fully elucidate its role in the pathophysiology of uremia and other conditions. This technical guide provides a foundational framework for researchers and drug development professionals to design and interpret in vitro studies on this important uremic toxin.

References

- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]

- 2. researchgate.net [researchgate.net]

- 3. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A host-gut microbial amino acid co-metabolite, this compound, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]

A Technical Guide to the Discovery and Historical Perspective of p-Cresol Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, metabolism, and historical significance of p-cresol and its primary metabolites. It traces the evolution of scientific understanding, from early misconceptions to the current paradigm, supported by detailed experimental methodologies, quantitative data, and pathway visualizations.

Introduction: From Gut Microbe to Uremic Toxin

p-Cresol (4-methylphenol) is a phenolic compound generated predominantly by the anaerobic metabolism of the amino acid L-tyrosine by the gut microbiota. While present at low levels in healthy individuals, it accumulates significantly in patients with chronic kidney disease (CKD), where it has been identified as a key uremic toxin. The journey to understanding the true nature of p-cresol's impact on human health is a story of evolving analytical capabilities revealing that its conjugated metabolites, not the parent compound itself, are the primary circulating forms and major contributors to its systemic toxicity.

A Historical Artifact: The Misidentification of Free p-Cresol

The detection of high levels of free p-cresol was largely due to analytical methodologies of the time. Sample preparation techniques, particularly deproteinization using acid or heat, inadvertently caused the hydrolysis of conjugated metabolites back to their parent form. This artificially inflated the measured concentrations of free p-cresol, masking the true metabolic state of the compound in the body.

The Modern Paradigm: Discovery of Conjugated Metabolites

With the advent of more sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers were able to analyze serum samples with minimal manipulation. These improved methods revealed a different picture: in circulation, p-cresol is almost entirely present in its conjugated forms.

The two principal metabolites identified are:

-

p-Cresyl Sulfate (pCS): The most abundant metabolite in humans, formed by sulfation.

-

p-Cresyl Glucuronide (pCG): A second, less abundant metabolite formed by glucuronidation.

This discovery shifted the focus of research from free p-cresol to its sulfate and glucuronide conjugates as the key circulating uremic toxins.

Biosynthesis and Metabolism of p-Cresol

The production and metabolism of p-cresol is a two-stage process involving both the gut microbiota and host enzymes.

Microbial Production in the Gut

In the colon, anaerobic bacteria, particularly species of Clostridium, metabolize dietary L-tyrosine to produce p-cresol. This biotransformation can occur via multiple pathways, a common one involving the intermediate 4-hydroxyphenylacetic acid (4-HPA).

Host Conjugation and Excretion

Once produced, p-cresol is absorbed through the colonic mucosa into the portal circulation. During this first pass and subsequently in the liver, it undergoes extensive phase II metabolism. Host enzymes, specifically sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), conjugate p-cresol to form p-cresyl sulfate and p-cresyl glucuronide, respectively. These water-soluble conjugates are then transported to the kidneys for excretion.

Evolution of Analytical Methodologies

The accurate measurement of p-cresol and its metabolites has been central to understanding their pathophysiology. Methodologies have evolved from non-specific colorimetric assays to highly sensitive and specific mass spectrometry-based techniques.

Summary of Analytical Techniques

| Method | Analyte(s) Measured | Principle | Historical Significance & Limitations |

| Colorimetric Assays | Total Phenols | Reaction with a chromogenic agent (e.g., Folin-Ciocalteu reagent). | Early, non-specific method. Incapable of distinguishing between different phenolic compounds. |

| Gas Chromatography (GC) | Free p-cresol | Separation of volatile compounds followed by detection (e.g., FID, MS). Requires derivatization. | Provided higher specificity for p-cresol but still prone to artifacts from sample prep hydrolysis. |

| HPLC with UV/Fluorescence | Free and Conjugated forms | Separation by liquid chromatography. UV or fluorescence detection. | Allowed for direct measurement of conjugates, revealing pCS and pCG as major forms. |

| LC-Tandem Mass Spectrometry (LC-MS/MS) | Free and Conjugated forms | HPLC separation coupled with highly specific mass-based detection. | The current gold standard. Offers exceptional sensitivity and specificity for precise quantification. |

Detailed Experimental Protocol: Quantification of Total p-Cresol by LC-MS/MS

This protocol outlines a robust method for measuring total p-cresol (free + conjugated) in human plasma, which involves an enzymatic hydrolysis step to convert pCS and pCG back to p-cresol prior to analysis.